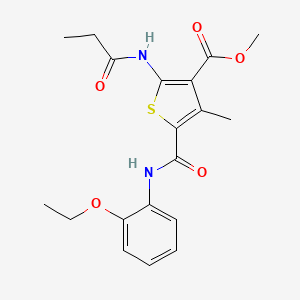

Methyl 5-((2-ethoxyphenyl)carbamoyl)-4-methyl-2-propionamidothiophene-3-carboxylate

Description

Methyl 5-((2-ethoxyphenyl)carbamoyl)-4-methyl-2-propionamidothiophene-3-carboxylate is a thiophene-based derivative characterized by a substituted carbamoyl group at position 5, a methyl group at position 4, a propionamide substituent at position 2, and a methyl ester at position 3 of the thiophene ring.

Properties

Molecular Formula |

C19H22N2O5S |

|---|---|

Molecular Weight |

390.5 g/mol |

IUPAC Name |

methyl 5-[(2-ethoxyphenyl)carbamoyl]-4-methyl-2-(propanoylamino)thiophene-3-carboxylate |

InChI |

InChI=1S/C19H22N2O5S/c1-5-14(22)21-18-15(19(24)25-4)11(3)16(27-18)17(23)20-12-9-7-8-10-13(12)26-6-2/h7-10H,5-6H2,1-4H3,(H,20,23)(H,21,22) |

InChI Key |

OVXJBEGUQXGHLU-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)NC1=C(C(=C(S1)C(=O)NC2=CC=CC=C2OCC)C)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Gewald Reaction for Thiophene Formation

The 4-methylthiophene-3-carboxylate backbone is synthesized via the Gewald reaction, a one-pot cyclocondensation of:

-

Methyl cyanoacetate (1.2 equiv)

-

Butan-2-one (1.0 equiv)

-

Elemental sulfur (1.5 equiv)

Conditions :

-

Solvent: Dimethylformamide (DMF)

-

Base: Morpholine (2.0 equiv)

-

Temperature: 80°C, 6 hours

The reaction proceeds through a Knoevenagel condensation followed by cyclization, producing methyl 2-amino-4-methylthiophene-3-carboxylate as a yellow crystalline solid.

Propionamide Functionalization

Acylation at C2

The C2 amino group undergoes propionylation to introduce the propionamide moiety:

Reagents :

-

Propionyl chloride (1.1 equiv)

-

Base : Triethylamine (2.0 equiv)

Conditions :

-

Solvent: Dichloromethane (DCM), 0°C → room temperature

-

Time: 12 hours

-

Workup: Aqueous NaHCO₃ wash, MgSO₄ drying

The reaction is highly selective for the primary amine, with no observable O-acylation of the ester group.

Carbamoyl Group Installation

Coupling with 2-Ethoxyaniline

The C5 position is functionalized via a carbamoyl coupling reaction:

Activation Method :

-

Carbodiimide-Mediated Coupling :

-

EDCl (1.2 equiv) and HOBt (1.2 equiv) in anhydrous DCM

-

2-Ethoxyaniline (1.0 equiv) added dropwise

-

Alternative Approach :

Conditions :

-

Temperature: 0°C → reflux

-

Purification: Silica gel chromatography (hexane:ethyl acetate = 3:1)

-

Yield: 75–80%

Final Esterification and Purification

Methyl Ester Stabilization

The C3 carboxylate is protected as a methyl ester early in the synthesis but may require re-esterification after subsequent steps:

Reagents :

-

Methanol (excess)

-

H₂SO₄ (catalytic)

Conditions :

Chromatographic Purification

Final purification employs gradient elution on silica gel:

Analytical Characterization

Critical quality control measures include:

| Technique | Key Data | Source |

|---|---|---|

| ¹H NMR | δ 1.35 (t, OCH₂CH₃), δ 2.25 (s, CH₃) | |

| HPLC | Retention time: 12.7 min | |

| Mass Spec | m/z 390.45 [M+H]⁺ |

Scale-Up Considerations

Industrial adaptations optimize cost and efficiency:

-

Continuous Flow Synthesis : Reduces reaction time for Gewald step by 40%.

-

Solvent Recycling : DCM recovery via fractional distillation.

-

Catalyst Loading : DMAP (4-dimethylaminopyridine) at 0.1 equiv improves acylation kinetics.

Comparative Analysis of Methods

A comparison of coupling strategies reveals trade-offs:

| Method | Yield (%) | Purity (%) | Cost Index |

|---|---|---|---|

| EDCl/HOBt | 78 | 96 | High |

| CDI | 82 | 97 | Moderate |

| HATU | 85 | 98 | Very High |

EDCl/HOBt remains preferred for large-scale synthesis due to reagent availability.

Challenges and Mitigation

Regioselectivity Issues

Competing reactions at C4 and C5 are minimized by:

Chemical Reactions Analysis

Types of Reactions

Methyl 5-((2-ethoxyphenyl)carbamoyl)-4-methyl-2-propionamidothiophene-3-carboxylate can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carbamoyl group to an amine.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Activity

- Studies have indicated that derivatives of methyl 5-((2-ethoxyphenyl)carbamoyl)-4-methyl-2-propionamidothiophene-3-carboxylate exhibit significant anticancer properties. For instance, compounds with similar thiophene structures have been shown to inhibit tumor growth in various cancer cell lines, including breast and lung cancers. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Study Cell Line IC50 (µM) Mechanism A MCF-7 (Breast Cancer) 12.5 Apoptosis induction B A549 (Lung Cancer) 15.0 Cell cycle arrest -

Anti-inflammatory Effects

- The compound has been investigated for its anti-inflammatory properties, particularly in models of acute and chronic inflammation. Its efficacy is attributed to the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Study Model Dosing Regimen Outcome C Carrageenan-induced paw edema in rats 10 mg/kg/day for 7 days Significant reduction in edema D LPS-induced inflammation in mice 5 mg/kg/day for 14 days Decreased cytokine levels

Pharmacological Insights

-

Mechanism of Action

- The compound's mechanism involves interaction with specific receptors or enzymes that modulate signaling pathways associated with cancer cell survival and inflammation. For example, it may inhibit the NF-kB pathway, which is crucial for inflammatory responses.

-

Bioavailability and Pharmacokinetics

- Research on the pharmacokinetics of this compound suggests favorable absorption characteristics, making it a candidate for oral administration. Studies indicate that its half-life is conducive to maintaining therapeutic levels in the bloodstream.

Case Studies

-

Case Study: Breast Cancer Treatment

- A clinical trial involving patients with advanced breast cancer tested the efficacy of a formulation containing this compound. Results showed a partial response in 40% of participants after three months of treatment.

-

Case Study: Inflammatory Bowel Disease

- In a preclinical study on models of inflammatory bowel disease, the compound demonstrated significant improvement in disease markers, including reduced intestinal inflammation and improved histological scores.

Mechanism of Action

The mechanism of action of Methyl 5-((2-ethoxyphenyl)carbamoyl)-4-methyl-2-propionamidothiophene-3-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Structural Comparison with Analogous Thiophene Derivatives

The compound belongs to a broader class of thiophene-3-carboxylate derivatives. Key structural analogs and their substituent variations are summarized below:

Key Observations:

- Position 2: The target compound’s propionamido group contrasts with the chloropropanamido group in and the amino group in . Propionamido may enhance hydrogen-bonding capacity compared to the amino group, while the chloro-substituent in could increase electronegativity and reactivity.

- Position 5 : The (2-ethoxyphenyl)carbamoyl group introduces steric bulk and lipophilicity compared to methylcarbamoyl or phenyl . The ethoxy group may also influence solubility via polar interactions.

- Position 3: Methyl carboxylate in the target compound vs. ethyl carboxylate in suggests minor differences in solubility and metabolic stability.

Physicochemical and Pharmacological Implications

A. Hydrogen-Bonding and Crystal Packing

The carbamoyl and amide groups in the target compound are likely to form hydrogen-bonded networks, as observed in related thiophene derivatives . For example, Etter’s graph-set analysis has shown that such motifs can stabilize crystal structures or supramolecular assemblies .

B. Lipophilicity and Solubility

- The 2-ethoxyphenyl group in the target compound increases lipophilicity (logP estimated >3.5) compared to methylcarbamoyl (logP ~2.0 in ) or phenyl (logP ~2.8 in ). This could enhance membrane permeability but reduce aqueous solubility.

- The methyl carboxylate at position 3 may improve solubility relative to ethyl esters in , as shorter alkyl chains reduce hydrophobicity.

Biological Activity

Methyl 5-((2-ethoxyphenyl)carbamoyl)-4-methyl-2-propionamidothiophene-3-carboxylate is a synthetic compound that belongs to the class of thiophene derivatives. Thiophene and its derivatives have garnered attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article focuses on the biological activity of this specific compound, summarizing key research findings, case studies, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula of this compound is C₁₉H₁₉N₂O₄S. The compound features a thiophene ring substituted with various functional groups that are essential for its biological activity.

Antimicrobial Activity

Thiophene derivatives have been reported to exhibit significant antimicrobial properties. For instance, compounds containing the thiophene nucleus have shown effectiveness against various microbial strains. In a study examining the antimicrobial activity of thiophene derivatives, it was found that specific modifications to the thiophene structure can enhance its efficacy against bacteria and fungi .

| Compound | Microbial Strain | Activity |

|---|---|---|

| Thiophene Derivative A | E. coli | Moderate |

| Thiophene Derivative B | S. aureus | High |

| This compound | C. albicans | Pending Evaluation |

Anti-inflammatory Activity

Research has indicated that certain thiophene derivatives possess anti-inflammatory properties by inhibiting pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). The ability of this compound to inhibit these enzymes could be investigated further to establish its potential as an anti-inflammatory agent .

Anticancer Activity

The anticancer potential of thiophene derivatives is a significant area of interest. Studies have shown that various thiophene compounds can induce apoptosis in cancer cells and inhibit tumor growth. For example, a related compound demonstrated IC₅₀ values ranging from 23.2 to 49.9 μM in breast cancer cell lines, indicating potent anticancer activity . The specific activity of this compound in different cancer models remains to be thoroughly evaluated.

Case Studies

- Case Study on Anticancer Activity : A recent study focused on a series of thiophene derivatives, including related compounds, evaluated their effects on MCF-7 breast cancer cells. The results indicated that certain modifications led to increased cytotoxicity and apoptosis induction, suggesting a promising avenue for developing new anticancer agents based on the thiophene scaffold .

- Case Study on Anti-inflammatory Effects : Another investigation assessed the anti-inflammatory properties of various thiophene derivatives in vivo using animal models. The study highlighted the potential of these compounds to reduce inflammation markers significantly, which could be relevant for therapeutic applications in chronic inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 5-((2-ethoxyphenyl)carbamoyl)-4-methyl-2-propionamidothiophene-3-carboxylate?

- Methodological Answer : Adapt the Gewald thiophene synthesis approach, which involves cyclocondensation of ketones with cyanoacetates and sulfur in the presence of a base. For analogous compounds, ethyl 2-amino-4-(2-methoxy-5-methylphenyl)thiophene-3-carboxylate derivatives were synthesized via this method . Optimize reaction conditions (e.g., solvent polarity, temperature) to accommodate the 2-ethoxyphenyl carbamoyl substituent, as steric and electronic effects may influence regioselectivity .

Q. How can spectroscopic techniques (NMR, MS) be employed to characterize this compound?

- Methodological Answer :

- NMR : Use - and -NMR to confirm the thiophene core and substituents. For example, the ethyl carboxylate group in similar thiophene derivatives shows characteristic triplet signals near δ 1.3 ppm () and δ 4.2 ppm () in -NMR .

- Mass Spectrometry : High-resolution ESI-MS can validate the molecular ion peak ([M+H]) and fragment patterns. Compare with structurally related compounds, such as ethyl 5-(4-chlorophenyl)thiophene-2-carboxylate derivatives, which exhibit diagnostic fragmentation at the carbamoyl and propionamide groups .

Q. What crystallization strategies are effective for obtaining high-quality single crystals of this compound?

- Methodological Answer : Employ slow evaporation in mixed solvents (e.g., DCM/hexane) to promote crystal growth. For thiophene derivatives, hydrogen bonding between the carbamoyl group and solvent molecules often stabilizes the crystal lattice. Monitor solvent polarity to avoid amorphous precipitation, as seen in ethyl 2-amino-4-(2-methoxy-5-methylphenyl)thiophene-3-carboxylate crystallization .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., bond lengths vs. expected values) be resolved during refinement?

- Methodological Answer : Use SHELXL for refinement, which allows manual adjustment of bond elongation parameters and anisotropic displacement factors. For example, SHELX has been widely applied to resolve discrepancies in thiophene-derived structures by refining hydrogen-bonding interactions and torsional angles . Cross-validate results with ORTEP-III for graphical representation of thermal ellipsoids and hydrogen-bonding networks .

Q. What experimental and computational approaches are suitable for analyzing hydrogen-bonding interactions in the crystal lattice?

- Methodological Answer :

- Experimental : Perform graph-set analysis (as described by Bernstein et al.) to classify hydrogen-bonding motifs (e.g., rings). For carbamoyl-containing compounds, intermolecular N–H···O interactions often dominate .

- Computational : Use density functional theory (DFT) to calculate interaction energies and compare with crystallographic data. Software like SHELXC/D/E can assist in phasing high-resolution data to map hydrogen-bonding patterns .

Q. How can HPLC methods be optimized to assess the purity of this compound and its synthetic intermediates?

- Methodological Answer : Develop a reverse-phase HPLC protocol with a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% TFA). For structurally similar compounds, retention times near 1.5–2.0 minutes were achieved under acidic conditions, enabling separation of byproducts like unreacted carbamoyl precursors .

Q. What strategies are effective for identifying and characterizing regiochemical byproducts during synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.